molecular formula C15H7F2N3 B14237338 2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- CAS No. 352214-02-9

2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl-

Cat. No.: B14237338
CAS No.: 352214-02-9
M. Wt: 267.23 g/mol
InChI Key: MSBLCYAKXUNIRH-UHFFFAOYSA-N
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Description

2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- is a fluorinated quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The incorporation of fluorine atoms into the quinoxaline structure enhances its biological activity and provides unique properties, making it a compound of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the use of 4,5-difluoro-2-nitrobenzoic acid as a starting material, which undergoes reductive cyclization in basic media in the presence of sodium borohydride to form the desired quinoxaline derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of organometallic compounds and cross-coupling reactions, such as Suzuki–Miyaura coupling, are also employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Quinoxalinecarbonitrile, 6,7-difluoro-3-phenyl- is unique due to its specific substitution pattern, which enhances its biological activity and provides distinct chemical properties. The presence of fluorine atoms increases its stability and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

352214-02-9

Molecular Formula

C15H7F2N3

Molecular Weight

267.23 g/mol

IUPAC Name

6,7-difluoro-3-phenylquinoxaline-2-carbonitrile

InChI

InChI=1S/C15H7F2N3/c16-10-6-12-13(7-11(10)17)20-15(14(8-18)19-12)9-4-2-1-3-5-9/h1-7H

InChI Key

MSBLCYAKXUNIRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3N=C2C#N)F)F

Origin of Product

United States

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